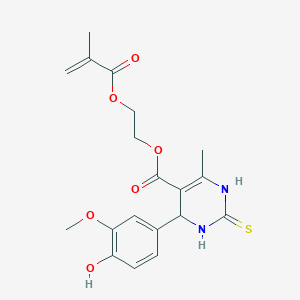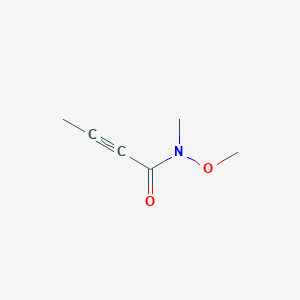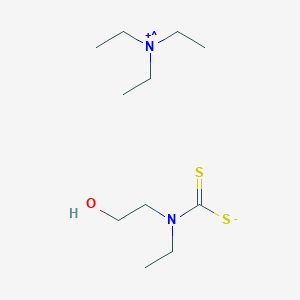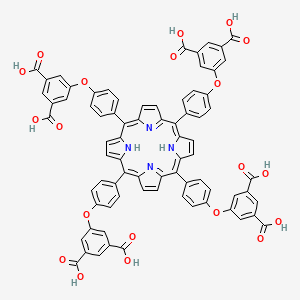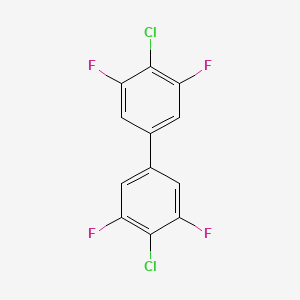![molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 1,3,4-oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .
Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the oxadiazole or phenyl ring.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and functions.
Material Science: It is explored for its potential in developing new materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s structure is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is explored for its potential use in developing new pharmaceutical agents.
Mechanism of Action
The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has shown antidiabetic activity and is structurally similar due to the presence of the 1,3,4-oxadiazole ring.
- 5-Benzyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential therapeutic applications.
Uniqueness:
- Structural Features: The presence of both the phenylmethanamine group and the 1,3,4-oxadiazole ring makes [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine unique.
- Applications: Its use in proteomics and potential therapeutic applications distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2 |
InChI Key |
DWVLQPUHOQYKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

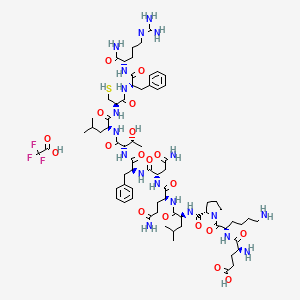
![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

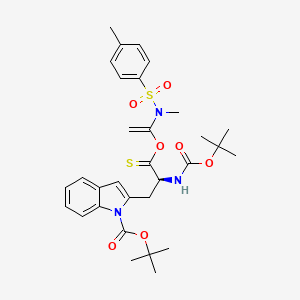
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
